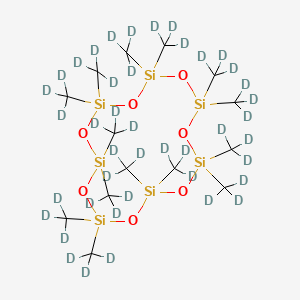
Amoxycilloic Acid Trimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amoxycilloic Acid Trimer is a trimeric form of amoxicillin, a widely used antibiotic. It is an impurity of amoxicillin, which is an antibiotic used to treat various bacterial infections such as middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections. The molecular formula of this compound is C48H59N9O16S3, and it has a molecular weight of 1114.23 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amoxycilloic Acid Trimer involves the trimerization of amoxicillin under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pH conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) to separate and purify the trimer from other impurities . The process ensures high purity and yield of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Amoxycilloic Acid Trimer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the trimer into different reduced forms.
Substitution: The trimer can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the trimer, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Amoxycilloic Acid Trimer has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry to study the degradation products of amoxicillin.
Biology: It is used in biological studies to understand the metabolic pathways and degradation mechanisms of amoxicillin.
Medicine: The trimer is studied for its potential antibacterial properties and its role as an impurity in pharmaceutical formulations.
Industry: In the pharmaceutical industry, it is used to ensure the quality and purity of amoxicillin products.
Mecanismo De Acción
The mechanism of action of Amoxycilloic Acid Trimer is similar to that of amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycans in bacterial cell walls. This inhibition weakens the cell walls, leading to cell lysis and death . The trimer’s molecular targets include various PBPs, and its pathways involve the disruption of bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Amoxicillin: A widely used antibiotic with a similar mechanism of action.
Penicillin: Another β-lactam antibiotic with a similar structure and function.
Cephalosporins: A class of antibiotics with a similar β-lactam ring structure.
Uniqueness
Amoxycilloic Acid Trimer is unique due to its trimeric structure, which distinguishes it from other similar compounds. This unique structure may result in different chemical and biological properties, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C48H59N9O16S3 |
|---|---|
Peso molecular |
1114.2 g/mol |
Nombre IUPAC |
(2R,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[(1R)-2-[[(1R)-2-[[(1R)-2-[[(R)-carboxy-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-1-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-oxoethyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C48H59N9O16S3/c1-46(2)31(43(68)69)55-39(74-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(70)71)47(3,4)75-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30(42(66)67)41-57-33(45(72)73)48(5,6)76-41/h7-18,25-33,39-41,55-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t25-,26-,27-,28-,29-,30+,31+,32+,33+,39-,40-,41-/m1/s1 |
Clave InChI |
VTHAZZTUEUMFJQ-YKIQZXFZSA-N |
SMILES isomérico |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@@H]([C@@H]5N[C@H](C(S5)(C)C)C(=O)O)C(=O)O)NC(=O)[C@@H](C6=CC=C(C=C6)O)N)C(=O)O)C |
SMILES canónico |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5NC(C(S5)(C)C)C(=O)O)C(=O)O)NC(=O)C(C6=CC=C(C=C6)O)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
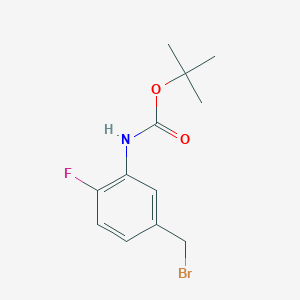
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
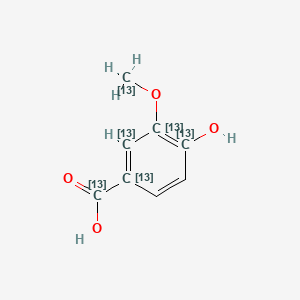
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)

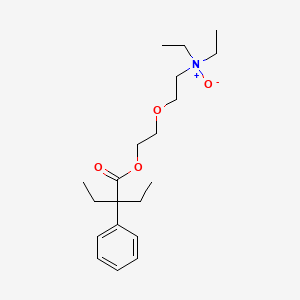
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
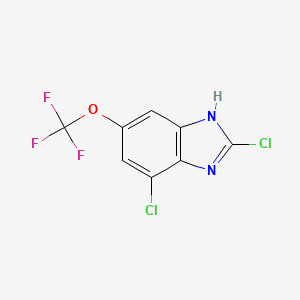
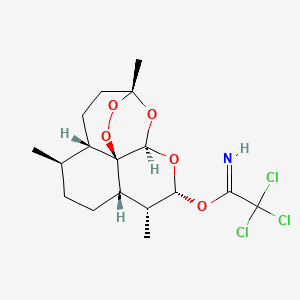
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)

